molecular formula C29H24F2N4O3 B12376635 Brd4-IN-7

Brd4-IN-7

Cat. No.: B12376635
M. Wt: 514.5 g/mol
InChI Key: CDWCCBQFAZVRIT-UHFFFAOYSA-N
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Description

Brd4-IN-7 is a small molecule inhibitor targeting Bromodomain-containing protein 4 (BRD4), which is part of the Bromodomain and Extra-Terminal (BET) family. BRD4 is an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, playing a crucial role in regulating gene transcription. This compound has garnered significant attention due to its potential therapeutic applications in cancer and cardiovascular diseases .

Preparation Methods

The synthesis of Brd4-IN-7 involves several steps. One method includes the preparation of a benzo[d]isoxazol scaffold, which is a common structure in BRD4 inhibitors . The synthetic route typically involves:

    Formation of the benzo[d]isoxazol scaffold: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Functionalization: Introduction of various substituents to enhance the inhibitory activity and selectivity towards BRD4.

    Purification: The final compound is purified using techniques such as column chromatography.

For industrial production, the process may be scaled up with optimizations to improve yield and reduce costs. This often involves using more efficient catalysts and solvents, as well as optimizing reaction conditions .

Chemical Reactions Analysis

Brd4-IN-7 undergoes several types of chemical reactions:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific groups on the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of this compound, while substitution could introduce new functional groups .

Mechanism of Action

Brd4-IN-7 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcription factors and other regulatory proteins, leading to altered gene expression. The primary molecular targets include the bromodomains BD1 and BD2 of BRD4, which are crucial for its role in transcriptional regulation .

Comparison with Similar Compounds

Brd4-IN-7 is compared with other BRD4 inhibitors such as:

    JQ1: A well-known BRD4 inhibitor with a similar mechanism of action but different chemical structure.

    OTX015: Another BRD4 inhibitor that has shown promise in clinical trials for cancer treatment.

    I-BET762: Known for its potent inhibitory activity against BRD4 and other BET family members.

The uniqueness of this compound lies in its specific binding affinity and selectivity for BRD4, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C29H24F2N4O3

Molecular Weight

514.5 g/mol

IUPAC Name

4-(2,4-difluorophenoxy)-N-[4-(dimethylamino)phenyl]-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)benzamide

InChI

InChI=1S/C29H24F2N4O3/c1-34(2)20-8-6-19(7-9-20)33-28(36)17-4-10-25(38-26-11-5-18(30)15-24(26)31)22(14-17)23-16-35(3)29(37)27-21(23)12-13-32-27/h4-16,32H,1-3H3,(H,33,36)

InChI Key

CDWCCBQFAZVRIT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)N(C)C)OC5=C(C=C(C=C5)F)F

Origin of Product

United States

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